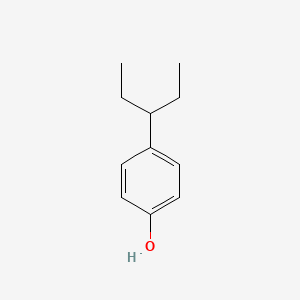

4-(3-Pentyl)phenol

Description

Contextualization within Alkylphenol Chemistry and Structure-Reactivity Paradigms

Alkylphenols are synthesized industrially through the alkylation of phenol (B47542) with olefins. slchemtech.com The structure of the resulting compound is defined by the length of the alkyl chain, its degree of branching, and its position (ortho, meta, or para) on the phenol ring. These structural features are critical in determining the compound's reactivity and physical properties. science.gov

The relationship between the structure of an alkylphenol and its chemical reactivity is a central paradigm in this area of chemistry. Key factors influencing reactivity include:

Position of the Alkyl Group : The hydroxyl (-OH) group on the phenol ring is an activating, ortho-, para- directing group for electrophilic aromatic substitution. britannica.com The presence of an alkyl group at the para position, as in 4-(3-Pentyl)phenol, sterically hinders substitution at that site but influences the electronic environment of the entire ring, affecting the reactivity at the ortho positions. Research on various alkylphenols indicates that the para position is often associated with the highest potency for certain biological or chemical activities. science.gov

Alkyl Chain Branching : The branching of the alkyl substituent significantly impacts the molecule's physical properties. The "3-pentyl" group is a secondary alkyl group, which differs from a linear n-pentyl chain or a highly branched tert-pentyl group. This branching pattern affects properties such as melting point, boiling point, and solubility by influencing how the molecules pack together in a solid or liquid state. uobasrah.edu.iq Studies on different isomers of alkylphenols, such as nonylphenol, have shown that the specific isomeric structure is a crucial determinant of the compound's activity. nih.govnih.gov

Significance in Contemporary Chemical Science and Industrial Relevance as an Intermediate

Alkylphenols as a class are significant intermediates in the chemical industry, serving as precursors for a wide range of products. slchemtech.comuobasrah.edu.iq They are foundational materials for producing non-ionic surfactants, components of phenolic and epoxy resins, and antioxidants. taylorandfrancis.comwur.nl While specific industrial production data for this compound is not as prevalent as for its isomers like 4-n-pentylphenol or 4-tert-pentylphenol, its structural characteristics suggest analogous applications.

The industrial relevance of this compound lies in its utility as a versatile chemical intermediate. finechemical.netcymitquimica.com Its bifunctional nature—possessing a reactive aromatic ring and a hydroxyl group—allows it to be a starting point for more complex molecules. For example, its structural analogs are used in the synthesis of:

Liquid Crystals : 4-n-Pentylphenol is a well-known intermediate for liquid crystal materials used in displays. chemicalbook.com

Resins and Polymers : 4-tert-Pentylphenol is used in the production of phenolic resins, which have applications in adhesives and coatings. cymitquimica.com

Specialty Chemicals : The alkylphenol framework is used to synthesize fragrances, antioxidants, and various additives for plastics and rubber. finechemical.netcymitquimica.com

In contemporary chemical science, this compound and its isomers are valuable for studying quantitative structure-activity relationships (QSAR). mdpi.com By comparing the properties and activities of different pentylphenol isomers, researchers can gain detailed insights into how subtle changes in molecular architecture affect chemical and biological interactions.

| Compound Name | CAS Number | Structure of Pentyl Group |

| This compound | 29528-33-4 nist.gov | Secondary (Branched) |

| 4-n-Pentylphenol | 14938-35-3 chemicalbook.comchemeo.comsigmaaldrich.com | Linear |

| 4-tert-Pentylphenol | 80-46-6 cymitquimica.com | Tertiary (Branched) |

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNCTLHHTLIVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183714 | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-33-4 | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029528334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 3 Pentyl Phenol

Regioselective Synthesis of 4-(3-Pentyl)phenol and Related Alkylphenol Isomers

Achieving the desired para-substituted product while minimizing ortho-isomers and polyalkylation is a central challenge in the synthesis of alkylphenols.

The Friedel-Crafts alkylation is a cornerstone reaction for attaching alkyl groups to aromatic rings. The general mechanism involves the activation of an alkylating agent (typically an alkyl halide or alkene) by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a carbocation or a carbocation-like electrophile. This electrophile then attacks the electron-rich aromatic ring of phenol (B47542), forming a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the alkylated product. jk-sci.commasterorganicchemistry.comslchemtech.combyjus.compw.live

The hydroxyl (-OH) group on phenol is a strongly activating and ortho/para-directing substituent due to its ability to donate electron density into the ring via resonance. mlsu.ac.inbritannica.combyjus.comucalgary.ca This activation facilitates electrophilic aromatic substitution (EAS), but also increases the propensity for polysubstitution. jk-sci.comsaskoer.ca

For the synthesis of this compound, the alkylating agent would ideally be a pentyl derivative that can generate a 3-pentyl carbocation. This could involve reagents such as 3-chloropentane (B1594929) or pent-2-ene. However, a significant challenge arises from the nature of secondary carbocations. Secondary alkyl groups, like the 3-pentyl moiety, are prone to carbocation rearrangements via hydride or alkyl shifts if they can lead to a more stable carbocation (e.g., a tertiary carbocation). jk-sci.commasterorganicchemistry.combyjus.compw.live This rearrangement can lead to the formation of isomeric products, complicating the isolation of pure this compound.

Regioselectivity in phenol alkylation is influenced by several factors:

Catalyst Choice: Different Lewis acids or solid acid catalysts can affect the ortho/para ratio. jk-sci.comwhiterose.ac.uk

Reaction Conditions: Temperature and solvent play critical roles. Higher temperatures can sometimes favor para-substitution, while steric hindrance introduced by the catalyst or alkylating agent can also direct substitution away from the ortho positions. acs.org

Steric Effects: The bulkiness of the alkyl group and the catalyst can influence the preference for the less hindered para position.

While direct experimental data for the specific synthesis of this compound via Friedel-Crafts alkylation is limited in general literature, analogous reactions with other secondary alkylating agents provide insight into expected outcomes. For instance, the alkylation of phenol with sec-butyl chloride using AlCl₃ typically yields a mixture of ortho- and para-sec-butylphenols, often with a propensity for rearrangement and polyalkylation. jk-sci.commasterorganicchemistry.com

Table 1: Representative Friedel-Crafts Alkylation of Phenol with Secondary Alkylating Agents (Analogous Systems)

| Alkylating Agent | Catalyst | Conditions (Temp/Solvent) | Typical Yield (%) | Ortho/Para Ratio | Key Observations |

| 2-Chlorobutane | AlCl₃ | Moderate Temp / DCM | Variable | ~1:1 to 2:1 (o:p) | Carbocation rearrangement, polyalkylation |

| Propene | Zeolite | High Temp / Vapor Phase | Moderate to High | Variable (often para-favored) | Catalyst dependent selectivity |

| 2-Chloropentane | AlCl₃ | Moderate Temp / DCM | Expected Low to Moderate | Likely mixture, rearrangement prone | Rearrangement to more stable carbocations, ortho/para mix |

| Pent-2-ene | H₂SO₄ | Moderate Temp | Variable | Likely mixture | Rearrangement, potential for ortho/para isomers |

Note: Specific yields and ratios are highly dependent on exact conditions and catalysts. Data for pentyl derivatives is less commonly reported than for simpler alkyl groups.

Alternative strategies can involve modifying the phenolic hydroxyl group before or during the alkylation process.

O-Alkylation Followed by Rearrangement: Phenol can undergo O-alkylation to form phenolic ethers (e.g., phenyl pentyl ether). Under acidic conditions, these ethers can rearrange via a carbocation intermediate to form C-alkylated phenols. acs.orgresearchgate.net This pathway can sometimes offer better control over regioselectivity, potentially favoring para-substitution, and may mitigate some issues associated with direct Friedel-Crafts alkylation. The mechanism involves the protonation of the ether oxygen, followed by cleavage and carbocation formation, which then undergoes electrophilic attack on the aromatic ring. acs.org

Protection/Deprotection Strategies: The phenolic hydroxyl group can be protected as an ester (e.g., phenyl acetate) or an ether. The protected phenol can then be subjected to alkylation. Following the alkylation, the protecting group is removed (e.g., by hydrolysis of the ester) to regenerate the free phenol. This approach can sometimes improve solubility or alter the directing effects of substituents. google.comgoogle.com

Beyond traditional Friedel-Crafts methods, other catalytic systems have emerged that offer improved regioselectivity and milder conditions for phenol alkylation.

Transition Metal Catalysis: Catalysts based on metals like Rhenium, Palladium, and Copper have been developed for the regioselective alkylation of phenols. For example, rhenium complexes have shown promise in catalyzing the alkylation of phenols with alkenes, often favoring monoalkylation at ortho or para positions with reduced side product formation compared to Friedel-Crafts methods. acs.org Palladium-catalyzed C-H functionalization can also be employed for selective alkylation, often targeting ortho positions, but para-selective methods are also being developed. rsc.orgacs.org

Alkylation with Alcohols or Alkenes: The use of alcohols or alkenes as alkylating agents, rather than alkyl halides, can be advantageous in certain catalytic systems, potentially offering greener alternatives and different selectivity profiles. acs.orgrsc.org

Solid Acid Catalysis: The development of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, offers environmentally friendlier approaches to phenol alkylation. These catalysts can provide tunable acidity and pore structures, which can enhance regioselectivity and facilitate catalyst recovery and reuse. jk-sci.comwhiterose.ac.uk

Mechanistic Investigations of Functionalization and Derivatization Reactions

Understanding the reactivity of the phenol moiety and the mechanisms of substitution is crucial for designing efficient synthetic routes.

The hydroxyl group is a key functional group that dictates much of phenol's reactivity. Its lone pairs of electrons are delocalized into the aromatic ring through resonance, significantly increasing the electron density of the ring. mlsu.ac.inbritannica.combyjus.comucalgary.caquora.com This electron enrichment makes the aromatic ring highly susceptible to electrophilic attack. The resonance structures show that electron density is particularly enhanced at the ortho and para positions, which stabilizes the arenium ion intermediate formed during EAS. mlsu.ac.inbyjus.comucalgary.ca

The phenolic hydroxyl group can also undergo deprotonation to form the phenoxide ion, which is a much stronger nucleophile and activator than neutral phenol. byjus.comresearchgate.net This increased nucleophilicity can lead to faster reaction rates, but also to a greater tendency for polysubstitution.

The hydroxyl group can also participate directly in reactions, such as O-alkylation (etherification) or O-acylation (esterification). google.comgoogle.commdpi.com These transformations can serve as protection strategies or as part of a multi-step synthesis, as discussed in Section 2.1.2. The competition between O-alkylation and C-alkylation is a critical mechanistic consideration, influenced by the solvent, catalyst, and the nature of the alkylating agent. slchemtech.comacs.orgresearchgate.netresearchgate.net

Electrophilic Aromatic Substitution (EAS) Mechanism: In the context of phenol alkylation, the EAS mechanism involves:

Electrophile Generation: The Lewis acid catalyst coordinates with the alkylating agent (e.g., alkyl halide), polarizing the C-X bond and facilitating the formation of a carbocation or a highly polarized complex. jk-sci.commasterorganicchemistry.comslchemtech.combyjus.compw.live

Electrophilic Attack: The π electrons of the phenol ring attack the electrophilic carbon atom of the carbocation/complex, forming a new C-C bond and a resonance-stabilized arenium ion intermediate. The hydroxyl group's activating effect directs this attack primarily to the ortho and para positions. mlsu.ac.inbyjus.comucalgary.ca

Deprotonation: A base (often the halide anion from the catalyst complex) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the catalyst. jk-sci.comslchemtech.combyjus.compw.live

Carbocation Formation and Rearrangement: When using secondary alkylating agents like those required for the 3-pentyl group (e.g., 3-chloropentane), the initial carbocation formed is secondary. These secondary carbocations are less stable than tertiary carbocations and are prone to rearrangement. A common rearrangement pathway involves a hydride shift (migration of a hydrogen atom with its electron pair) from an adjacent carbon to the carbocationic center. For instance, if a 3-pentyl carbocation were formed, a hydride shift from C2 or C4 could potentially lead to a more stable tertiary carbocation (if a suitable structure existed), or isomerize the secondary carbocation. jk-sci.commasterorganicchemistry.combyjus.compw.live This rearrangement step can significantly alter the structure of the alkyl group attached to the phenol ring, leading to undesired isomers. Careful selection of catalysts and reaction conditions is necessary to minimize these rearrangements.

Regioselectivity Control: The regioselectivity (ortho vs. para substitution) is governed by a balance of electronic and steric factors. While the hydroxyl group activates both positions, steric hindrance from the bulky alkyl group or the catalyst can favor para substitution. whiterose.ac.ukacs.orgacs.orgrsc.orgrsc.orgresearchgate.net Some advanced catalytic systems, utilizing specific metal complexes or solid acids, have been developed to enhance para-selectivity. whiterose.ac.ukacs.orgrsc.org

Spectroscopic Characterization and Molecular Structure Determination of 4 3 Pentyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides invaluable insights into the connectivity and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of 4-(3-Pentyl)phenol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its various proton environments:

Phenolic Hydroxyl Proton (-OH): A broad singlet, typically observed in the chemical shift range of δ 4-7 ppm. This signal's exact position and shape are sensitive to hydrogen bonding, solvent, and concentration.

Aromatic Protons: The para-substituted phenol (B47542) ring is anticipated to exhibit an AA'BB' spin system. This usually manifests as two sets of doublets in the aromatic region (δ 6.7-7.2 ppm). The protons ortho to the hydroxyl group (H2, H6) would form one doublet, and the protons ortho to the pentyl group (H3, H5) would form another doublet, with typical coupling constants around 8-9 Hz.

Methine Proton (CH of pentyl group): The tertiary carbon of the pentyl group, attached to the phenyl ring and two alkyl chains, will give rise to a multiplet signal. This proton is expected to resonate in the δ 2.5-3.0 ppm range, influenced by the adjacent aromatic ring and alkyl substituents.

Aliphatic Protons (CH₂, CH₃): The protons of the pentyl chain will appear in the aliphatic region (δ 0.8-2.0 ppm). The terminal methyl groups (one from the ethyl part, one from the propyl part) are likely to show up as triplets around δ 0.8-1.0 ppm, while the methylene (B1212753) groups (CH₂) will appear as multiplets in the δ 1.5-2.0 ppm range, depending on their neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum offers direct information about the carbon framework of this compound:

Aromatic Carbons: The carbon directly bonded to the hydroxyl group (C-OH) is expected to resonate in the range of δ 150-160 ppm. The ipso carbon attached to the pentyl group (C4) would appear further downfield, typically between δ 130-140 ppm. The remaining aromatic carbons (C2, C3, C5, C6) would resonate in the δ 115-130 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Aliphatic Carbons: The tertiary methine carbon (CH) of the pentyl group is predicted to resonate in the δ 30-45 ppm range. The methylene carbons (CH₂) are expected in the δ 20-30 ppm range, and the terminal methyl carbons (CH₃) would typically appear in the δ 10-15 ppm range.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and confirming the molecular structure. COSY experiments would reveal proton-proton couplings, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would help establish longer-range correlations, thereby confirming the attachment of the pentyl group to the phenol ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, FT-IR and Raman spectroscopy, are used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group, often broadened by hydrogen bonding. libretexts.orgpressbooks.pubupi.edu

C-H Stretching (Aromatic): Peaks in the range of 3000-3100 cm⁻¹ corresponding to the stretching of aromatic C-H bonds. libretexts.orglibretexts.org

C-H Stretching (Aliphatic): Strong absorption bands in the 2850-2970 cm⁻¹ region, characteristic of the stretching vibrations of the CH₂, CH₃, and CH groups of the pentyl chain. libretexts.orgupi.edu

C=C Stretching (Aromatic Ring): Absorption bands in the 1450-1650 cm⁻¹ range, attributed to the stretching vibrations of the aromatic C=C bonds. libretexts.orglibretexts.orgajol.info

C-O Stretching (Phenol): A strong band typically found between 1200-1260 cm⁻¹ for the C-O stretching vibration of phenols. libretexts.orgupi.eduudel.edu

Aromatic C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) ring. libretexts.org

Aliphatic C-H Bending: Bands in the 1350-1470 cm⁻¹ range, corresponding to the deformation modes of methylene and methyl groups. libretexts.org

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information by detecting vibrations that involve a change in polarizability.

Aromatic Ring Vibrations: Strong Raman signals are anticipated for the aromatic ring breathing modes, typically observed around 1600 cm⁻¹ and in the 1000-1100 cm⁻¹ region. horiba.comuliege.beresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the pentyl chain would also be visible.

C-C Stretching: Vibrations associated with the C-C bonds within the pentyl chain would contribute to the Raman spectrum.

Due to the absence of specific experimental data in the search results, detailed data tables for this compound cannot be generated. The descriptions above represent the expected spectroscopic features based on the compound's chemical structure and general spectroscopic principles.

Computational Chemistry and Quantum Mechanical Analysis of 4 3 Pentyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly effective for determining molecular geometries and energies. nih.gov For phenolic compounds, DFT methods like B3LYP have been shown to provide reliable results for optimizing molecular structures. nih.govresearchgate.net

The first step in the computational analysis of 4-(3-pentyl)phenol is the optimization of its ground state geometry. This process involves finding the lowest energy arrangement of atoms in the molecule. Due to the rotational freedom of the 3-pentyl group and the hydroxyl group, this compound can exist in several different conformations. The conformational energy landscape, which maps the potential energy of the molecule as a function of its dihedral angles, can be explored to identify the most stable conformers. nih.govchemrxiv.org

For phenolic compounds, the orientation of the hydroxyl group relative to the aromatic ring is a key conformational feature. researchgate.net Similarly, the rotation around the C-C bonds within the pentyl side chain leads to various staggered and eclipsed forms. DFT calculations, often using a basis set such as 6-311++G(d,p), can accurately predict the geometries and relative energies of these conformers. researchgate.netresearchgate.net The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. The analysis would reveal precise bond lengths, bond angles, and dihedral angles that characterize this stable structure.

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Phenols This table provides typical values for key geometrical parameters in phenolic structures based on DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value | Description |

| C-C (ring) Bond Length | ~1.4 Å | Average bond length within the aromatic phenyl ring. wikipedia.org |

| C-O Bond Length | ~1.36 Å | The length of the bond between the aromatic ring and the hydroxyl oxygen. |

| O-H Bond Length | ~0.96 Å | The length of the bond within the hydroxyl group. |

| C-C-C (ring) Angle | ~120° | The internal angle of the hexagonal aromatic ring. |

| C-O-H Angle | ~109° | The bond angle of the hydroxyl group. |

The energy landscape for such a molecule would likely show several local minima, corresponding to different rotational isomers (rotamers) of the pentyl group. nih.govresearchgate.net The energy barriers between these minima, representing the energy required for conformational changes, can also be calculated, providing insight into the molecule's flexibility at different temperatures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ijaemr.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gap These values are representative for alkylphenols and serve to illustrate the typical output of a DFT calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.5 | A larger gap indicates higher kinetic stability and lower chemical reactivity. ijaemr.com |

The HOMO-LUMO gap is also fundamental to understanding electronic transitions, such as those observed in UV-Visible spectroscopy. The energy of the gap corresponds to the energy required for the lowest-energy electronic transition, often from a π orbital (HOMO) to a π* orbital (LUMO). redalyc.org

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Investigations

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals, closely aligning with the familiar Lewis structure concept. wikipedia.orgwisc.edu NBO analysis for this compound would quantify the electron density in the C-C, C-H, C-O, and O-H bonds, as well as the lone pairs on the oxygen atom. This method is also used to study charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, which are key to understanding hyperconjugation and delocalization effects that contribute to molecular stability. wisc.eduresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atom of the hydroxyl group and over the π-system of the aromatic ring. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. This region is typically found around the hydrogen atom of the hydroxyl group, highlighting its acidic nature. researchgate.netresearchgate.net

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its potential interaction with other chemical species. nih.gov

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Hirshfeld Surface Analysis)

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader offers a rigorous method for analyzing the topology of the electron density (ρ(r)). AIM can identify the locations of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in molecular crystals and, by extension, within molecules. The surface is generated by partitioning the electron density into contributions from each atom. Mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface reveals close intermolecular contacts. For a single molecule analysis, it can help visualize the molecular shape and accessibility of different atoms.

Quantum Chemical Parameters and Reactivity Descriptors for Predictive Modeling

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These parameters are derived within the framework of conceptual DFT and provide a quantitative basis for reactivity. mdpi.comrasayanjournal.co.in

Table 3: Key Quantum Chemical Parameters and Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. Soft molecules are more polarizable and reactive. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons; quantifies electrophilic character. rasayanjournal.co.in |

These descriptors are invaluable for creating Quantitative Structure-Property Relationship (QSPR) models, which correlate the computed molecular properties with experimental observations, such as pKa values or biological activity. acs.org For instance, a higher electrophilicity index for this compound would suggest it is more likely to act as an electrophile in chemical reactions. rjpn.org

Polymer Chemistry and Material Science Applications of 4 3 Pentyl Phenol Derivatives

Utilization in Phenolic Resin Synthesis and Polymer Modification

Phenolic resins, formed from the reaction of phenols with aldehydes, are a cornerstone of thermosetting polymer technology. The introduction of alkyl-substituted phenols, such as those derived from 4-(3-Pentyl)phenol, can significantly alter the polymerization process, resin properties, and the performance of the final polymeric materials.

Polymerization Mechanisms and Kinetic Studies (e.g., Novolac, Resole Types)

Phenolic resins are broadly classified into novolacs and resoles, distinguished by their synthesis conditions and formaldehyde-to-phenol molar ratios. Novolacs are typically synthesized under acidic conditions with a formaldehyde-to-phenol molar ratio less than one, resulting in polymers primarily linked by methylene (B1212753) bridges, requiring a cross-linking agent like hexamethylene tetramine (B166960) for curing. Resoles, conversely, are produced under basic conditions with an excess of formaldehyde (B43269) (molar ratio greater than 1:1), leading to polymers with hydroxymethyl groups that can cure upon heating through methylene and ether bridge formation minia.edu.egchemeurope.comiiardjournals.orgwikipedia.org.

Development of Functionalized Polymeric Materials and Copolymers

The presence of the pentyl group on the phenol (B47542) ring can impart unique characteristics to the resulting polymers. For instance, the hydrophobic nature of the alkyl chain can influence the solubility, processability, and surface properties of the phenolic resins. Research on related alkylphenols, such as 4-tert-butylphenol (B1678320) and 4-tert-pentylphenol, highlights their use as intermediates in the manufacture of phenolic and epoxy resins service.gov.ukindustrialchemicals.gov.au. These modifications can lead to functionalized polymeric materials with altered properties, such as improved toughness or modified thermal behavior.

While direct examples of copolymers involving this compound are not explicitly detailed, the general approach of incorporating functionalized phenols into polymer backbones is well-established. Alkylphenols can be copolymerized with other monomers or used as modifiers in existing polymer systems to introduce specific properties. The hydrophobic pentyl chain could potentially enhance compatibility with non-polar matrices or improve water resistance in the final material.

Structure-Processing-Performance Relationships in this compound-Derived Resins

The structure of this compound, with its alkyl chain at the para position and the reactive hydroxyl group, dictates its behavior in polymerization and the properties of the resulting resins. The pentyl group, being a bulky and hydrophobic substituent, can affect the packing density of polymer chains, potentially leading to increased flexibility or reduced brittleness compared to unsubstituted phenol-based resins mdpi.com.

For example, the modification of phenolic foam with 3-pentadecyl-phenol resulted in a significant increase in toughness, with a 300% improvement in bending deflection compared to unmodified phenolic foam when the modifier was added at 15% of the total phenol amount. This modification also led to a more regular and dense network structure with a higher closed-cell ratio, improved compressive and bending strength, and enhanced flame retardancy mdpi.com. These findings illustrate a clear structure-processing-performance relationship, where the alkyl chain influences the crosslinking density and morphology, ultimately enhancing mechanical properties such as toughness. The processing of such modified resins might require adjustments in temperature and reaction time to manage increased viscosity due to the solid nature of some alkylphenols mdpi.com.

Integration into Advanced Polymer Systems

Beyond traditional phenolic resins, derivatives of this compound can be integrated into more complex and advanced polymer systems, contributing to the development of high-performance materials.

Role in Epoxy and Polycarbonate Formulations

Alkylphenols, including tert-butylphenol and tert-pentylphenol, are recognized as intermediates in the production of polycarbonate and phenolic/epoxy resin polymers service.gov.ukindustrialchemicals.gov.au. In epoxy resin formulations, phenolic compounds often serve as curing agents or as components that enhance specific properties. The incorporation of phenolic structures can improve thermal stability, chemical resistance, and mechanical strength of cured epoxy systems google.comkadion.comepo.orggoogleapis.com.

For polycarbonates, alkylphenols can act as chain terminators, controlling molecular weight and influencing the final properties of the polymer google.comgoogle.com.pgatamanchemicals.comrsc.org. The hydrophobic pentyl chain of this compound could potentially modify the glass transition temperature (Tg), melt viscosity, and impact resistance of polycarbonates. While specific formulations detailing this compound in epoxy or polycarbonate systems were not found, the general use of related alkylphenols in these applications suggests its potential utility in tailoring resin properties.

Synthesis of High-Performance Engineering Plastics

High-performance engineering plastics are characterized by their superior mechanical, thermal, and chemical resistance properties, enabling their use in demanding applications behnmeyer.complastexprecision.com. The incorporation of phenolic structures, often modified with alkyl chains, can contribute to these enhanced properties. For instance, phenolic resins are known for their excellent thermal stability and chemical inertness minia.edu.egwikipedia.org.

While direct synthesis of high-performance engineering plastics using this compound is not explicitly detailed in the provided search results, the compound's phenolic nature suggests its potential as a building block or modifier. For example, phenolic resins themselves are used in various applications, and their modification with alkyl chains can improve processability and specific performance attributes. The development of novel polymers often involves the strategic functionalization of monomers or the use of specific additives, where alkylphenols like this compound could play a role in achieving desired material characteristics for advanced engineering applications.

Based on an extensive review of scientific literature, there is a significant lack of specific research detailing the development, mesomorphic phase behavior, structure-property correlations, or applications of liquid crystalline materials incorporating the precise chemical compound "this compound" or its direct derivatives.

The searches conducted revealed studies on related compounds, such as those featuring "4-pentylphenyl" moieties (e.g., 4-Cyano-4'-pentylbiphenyl or 5CB, and various 4-pentylphenyl benzoate (B1203000) derivatives) and compounds with pentyl groups attached to cyclohexyl rings. These related structures have been extensively investigated for their liquid crystalline properties and applications in organic electronic devices. However, no direct evidence or detailed research findings were found specifically for "this compound" in the context of liquid crystals, which would be necessary to fulfill the detailed requirements of the requested article structure and content.

Therefore, without specific scientific literature focusing on "this compound" and its derivatives in liquid crystalline materials, it is not possible to generate the requested article with the required thoroughness, scientific accuracy, and adherence to the specified outline.

Advanced Analytical Methodologies for Detection and Characterization in Research Matrices

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone of analytical methods for separating 4-(3-Pentyl)phenol from complex sample matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like alkylphenols. chula.ac.th For phenols, which contain a polar hydroxyl group, derivatization is often a crucial step to improve their thermal stability and volatility, leading to better chromatographic peak shape and sensitivity. epa.gov

Common derivatization procedures involve converting the acidic phenolic proton into a less polar functional group. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used approach. sigmaaldrich.comresearchgate.net Other techniques include methylation with diazomethane (B1218177) or etherification using pentafluorobenzyl bromide (PFBBr). epa.gov The choice of derivatizing agent can also be tailored to the detector being used; for instance, PFBBr derivatives are highly responsive to an Electron Capture Detector (ECD), offering excellent sensitivity. epa.gov

High-resolution separation is typically achieved using capillary columns. nih.gov Fused-silica open-tubular columns with different polarity stationary phases, such as DB-5 or DB-1701, are effective for separating various phenol (B47542) derivatives. epa.gov Detection is most commonly performed using a Flame Ionization Detector (FID) for underivatized phenols or a mass spectrometer (MS). epa.govnih.gov GC-MS provides high selectivity and confident identification based on the mass spectrum of the analyte. sigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.com |

| Derivatization Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | sigmaaldrich.com |

| Column Type | Capillary (e.g., DB-5, DB-1701) | epa.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | epa.gov |

| Typical Application | Analysis of phenols in water after derivatization | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization for alkylphenols. usgs.gov Reversed-phase chromatography is the most common mode of separation.

Separations are typically performed on columns with a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8). usgs.govsigmaaldrich.com The mobile phase usually consists of a mixture of water (often buffered with agents like acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate a wide range of analytes with different polarities. sigmaaldrich.com

Several detection methods can be coupled with HPLC for the analysis of this compound. A UV detector, typically set at a wavelength of around 280 nm, is a common and robust choice. sigmaaldrich.com For higher sensitivity and selectivity, fluorescence detection can be used, sometimes after pre-column derivatization with a fluorogenic reagent. usgs.govresearchgate.net The most specific and sensitive detection is achieved with tandem mass spectrometry (LC-MS/MS), which allows for precise quantification even in complex matrices. usgs.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | sigmaaldrich.com |

| Column | SUPELCOSIL™ LC-8 (15 cm × 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Gradient of 1% acetic acid in methanol and 1% acetic acid in water | sigmaaldrich.com |

| Detector | UV (280 nm), Fluorescence, Tandem Mass Spectrometry (LC-MS/MS) | usgs.govsigmaaldrich.com |

| Application | Simultaneous determination of octylphenol, nonylphenol, and their ethoxylates in biota | usgs.gov |

Sample Preparation and Extraction Techniques for Enhanced Analytical Sensitivity

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.

Liquid-Liquid Extraction (LLE) is a conventional and effective technique for recovering phenolic compounds from aqueous samples. mdpi.com The method relies on the differential solubility of the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com For phenols, the pH of the aqueous sample is typically adjusted. By adjusting the pH to be acidic (e.g., pH < 2), the phenolic hydroxyl group is protonated, making the molecule less polar and more readily extracted into an organic solvent like dichloromethane. epa.govlabrulez.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique that offers advantages of speed, ease of operation, and significantly reduced solvent consumption. tandfonline.comtandfonline.com In a method developed for alkylphenols, a small volume of a low-toxicity extraction solvent (e.g., 10 µL of 1-hexadecanethiol) is rapidly injected into the aqueous sample. tandfonline.comtandfonline.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. Centrifugation is then used to sediment the extraction solvent for collection and analysis by HPLC. tandfonline.comtandfonline.com The efficiency of the extraction can be enhanced by the addition of salt (salting-out effect). tandfonline.com

Solid Phase Extraction (SPE) is a widely used and robust technique for sample cleanup and concentration of phenols from diverse matrices, including water and biological fluids. nih.gov The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com Analytes of interest are retained on the sorbent while the matrix and interferences pass through.

A variety of sorbent materials are available, including silica-based sorbents (e.g., C18), polymeric phases, and carbon-based materials. nih.gov For alkylphenols in water, C18 cartridges are commonly used. peerj.com The general procedure includes conditioning the cartridge with a solvent, loading the sample, washing the cartridge to remove interferences, and finally eluting the retained analytes with a small volume of an appropriate organic solvent, such as methanol. peerj.com This process not only purifies the sample but also concentrates the analyte, significantly lowering the method's detection limits. usgs.gov

Method Validation and Interlaboratory Comparison for Robustness and Reproducibility

To ensure that an analytical method is reliable and fit for purpose, it must undergo rigorous validation. Furthermore, interlaboratory comparisons are essential for establishing the method's robustness and reproducibility across different laboratories.

Method validation assesses several key performance characteristics. peerj.com A study validating a UPLC-MS/MS method for the related compound 4-nonylphenol (B119669) evaluated parameters according to United States Environmental Protection Agency (USEPA) guidelines. peerj.com Key validation parameters include selectivity, linearity, accuracy (recovery), precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). peerj.com

| Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | peerj.com |

| Accuracy (% Recovery) | 80% - 115% | peerj.com |

| Precision (% RSD) | < 11.03% | peerj.com |

| Limit of Detection (LOD) | 0.87 - 5.72 ng/L | peerj.com |

| Limit of Quantification (LOQ) | 10.0 - 50.0 ng/L | peerj.com |

Interlaboratory studies are crucial for standardizing analytical methods. An international interlaboratory trial involving 14 laboratories was conducted to validate a standard method (ISO/CD 18857-2) for analyzing alkylphenols in water. nih.gov This study evaluated the method's precision under both repeatability (within-laboratory) and reproducibility (between-laboratory) conditions. The repeatability variation coefficients ranged from 1.9% to 7.8%, indicating high precision within a single lab. nih.gov The reproducibility variation coefficients were between 10.0% and 29.5%, which is considered a satisfactory range for such complex analyses across different labs. nih.gov Such studies confirm that a method is robust and can produce comparable results when performed by different analysts in different locations, which is essential for monitoring and regulation. nih.gov

Mechanistic Studies of Environmental Transformation and Biodegradation of Alkylphenols Contextual for 4 3 Pentyl Phenol

Microbial Degradation Pathways and Enzyme Mechanisms

The biodegradation of alkylphenols is a key process in their removal from the environment, with various microorganisms employing distinct enzymatic strategies to break down these compounds. mdpi.comnih.gov The structure of the alkyl chain, particularly its branching, significantly influences the biodegradability of the molecule. researchgate.netproquest.com

Microorganisms, including bacteria and fungi, are capable of degrading alkylphenols under both aerobic and anaerobic conditions. mdpi.comnih.gov Bacteria, in particular, have been extensively studied for their ability to mineralize these compounds. researchgate.net Strains from the Sphingomonas genus are frequently identified as potent degraders of long-chain alkylphenols. researchgate.netproquest.com

The initial step in the aerobic bacterial degradation of many phenolic compounds involves the hydroxylation of the aromatic ring by phenol (B47542) hydroxylase enzymes to form catechol. researchgate.net Following this, the catechol ring is cleaved either between the two hydroxyl groups (ortho-cleavage) or adjacent to them (meta-cleavage). researchgate.netnih.gov

However, for long-chain, highly branched alkylphenols like isomers of nonylphenol, a different and unusual pathway involving ipso-substitution has been identified in sphingomonads. researchgate.netproquest.com This mechanism involves an initial hydroxylation at the C1-position of the aromatic ring (the ipso position), leading to the detachment of the alkyl side chain from the phenol. core.ac.uk

Fungal degradation of long-chain branched alkylphenols appears to favor alkyl chain oxidation and the formation of phenolic polymers, processes that can involve both intracellular and extracellular oxidative enzymes like laccases and peroxidases. researchgate.netiwaponline.commdpi.com

Key Enzymes in Alkylphenol Biodegradation

| Enzyme Class | Function | Relevance to Alkylphenol Degradation |

| Monooxygenases | Catalyze the insertion of one oxygen atom into the substrate. nih.gov | Crucial for the initial hydroxylation of the aromatic ring, a common first step in the degradation of phenolic compounds. researchgate.netpnas.org Phenol hydroxylases are a key type of monooxygenase in this process. researchgate.netoup.com |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the substrate. nih.gov | Responsible for the aromatic ring cleavage of catechol intermediates in both ortho and meta pathways. researchgate.netoup.com |

| Laccases | Oxidize phenolic compounds. iwaponline.commdpi.com | Involved in fungal degradation, leading to the polymerization of alkylphenols. researchgate.netiwaponline.com |

| Lipases/Esterases | Hydrolyze ester bonds. nih.gov | While primarily known for breaking down fats, they can also be involved in the degradation of certain pollutant structures. iwaponline.com |

Abiotic Transformation Processes in Environmental Compartments

In addition to microbial breakdown, abiotic processes contribute to the transformation of alkylphenols in the environment, although their significance can vary depending on the specific compound and environmental conditions.

Photodegradation: This process involves the breakdown of chemical compounds by light energy. While direct photolysis in water is considered a negligible removal process for some alkylphenols like 4-tert-octylphenol (B29142), indirect photodegradation can occur. service.gov.uk Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading alkylphenols in water. guilan.ac.irresearchgate.net These processes can be initiated by sunlight and include methods like O3/UV and photo-Fenton (Fe2+/H2O2/UV). guilan.ac.ir

Oxidation: Alkylphenols can be subject to chemical oxidation in various environmental compartments. In the atmosphere, gas-phase reactions with hydroxyl radicals are a potential transformation pathway. In aquatic systems, oxidation can be mediated by various chemical species present in the water. acs.org The hydrophobic alkyl chain is often a preferential site for oxidation in some sonochemical degradation processes. acs.org

Hydrolysis: For alkylphenols like 4-(3-Pentyl)phenol, hydrolysis is not expected to be a significant degradation pathway due to the stability of the phenol and alkane functional groups. service.gov.uk

Mass Balance and Fate Modeling in Environmental Chemical Systems

Due to their physicochemical properties, particularly their hydrophobicity, alkylphenols tend to accumulate in soil and sediments rather than remaining in the water column. researchgate.netwur.nl The octanol-water partition coefficient (log Kow) is a key indicator of this tendency; for example, 4-tert-octylphenol has a log Kow of 4.12. service.gov.uk This high affinity for organic matter means that a significant portion of these compounds released into aquatic environments will end up in the sediment. wur.nlnih.gov A theoretical distribution model for nonylphenol suggests that over 60% partitions to sediment and over 10% to soil. wur.nl

The persistence of alkylphenols in the environment is variable, with reported half-lives for aerobic degradation in sewage sludge and sediments ranging from a few days to nearly one hundred days. mdpi.comnih.gov Under anaerobic conditions, degradation is generally slower. nih.gov

Fate modeling for alkylphenols in aquatic systems, such as estuaries, has shown that processes like volatilization (evaporation into the atmosphere) and advection (transport with water currents) can be significant removal mechanisms from the water column. usgs.gov For instance, in the Lower Hudson River Estuary, volatilization and advection to the Atlantic Ocean were estimated to account for 40% and 26% of the removal of nonylphenols from the water, respectively, with an estimated half-life of 9 days in the water column. usgs.gov

Environmental Distribution of Alkylphenols

| Environmental Compartment | Partitioning Tendency | Key Processes |

| Water | Moderate | Biodegradation, Photodegradation (especially via AOPs), Volatilization, Advection |

| Sediment | High | Biodegradation (aerobic and anaerobic), Sorption, Long-term accumulation |

| Soil | High | Biodegradation, Sorption |

| Air | Low to Moderate | Atmospheric deposition, Oxidation by hydroxyl radicals |

Q & A

Q. What are the optimal methods for synthesizing 4-(3-Pentyl)phenol, and how can reaction yields be improved?

Synthesis of this compound can be achieved via electrophilic alkylation of phenol using a 3-pentyl halide under Friedel-Crafts conditions. Key parameters include:

- Catalyst selection: Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution .

- Solvent optimization: Non-polar solvents (e.g., dichloromethane) improve reaction efficiency by stabilizing intermediates .

- Temperature control: Reactions typically proceed at 50–80°C to balance reactivity and side-product formation . Yield improvements may involve recrystallization or column chromatography for purification.

Q. How can this compound be quantified in complex mixtures, and what analytical techniques are most reliable?

The Folin-Ciocalteu assay is a classical method for phenolic quantification, relying on the reduction of phosphomolybdic acid to form a blue chromophore detectable at 750 nm . For higher specificity:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 280 nm.

- GC-MS : Derivatize the phenol (e.g., silylation) to enhance volatility, with electron ionization for fragmentation analysis .

Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?

The phenolic hydroxyl group is highly reactive. Key reactions include:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) yields nitro derivatives at the ortho/para positions .

- Oxidation : With KMnO₄ or CrO₃, the compound forms quinones via 2,5-cyclohexadien-1,4-dione intermediates .

- Protection strategies : The 3-pentyl group may stabilize the phenol during coupling reactions, but acid-labile protecting groups (e.g., TBDMS ethers) are recommended for temporary protection .

Advanced Research Questions

Q. How does the position of the pentyl substituent influence the biological activity of phenolic derivatives?

Substituent position alters steric and electronic effects, impacting interactions with biological targets. For example:

- 3-Pentyl vs. 4-Pentyl isomers : The 3-position may reduce steric hindrance in enzyme binding pockets compared to the 4-position, enhancing affinity .

- Endocrine disruption : this compound is listed in the AGEC Law as a potential endocrine disruptor; its activity may correlate with alkyl chain length and branching, which affect estrogen receptor binding .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Purity validation : Use NMR and HRMS to confirm structural integrity and rule out by-products .

- Dose-response studies : Conduct in vitro assays (e.g., MTT or Ames tests) across multiple concentrations and cell lines to identify threshold effects .

- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 4-heptylphenol) to assess trends in toxicity .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic structure of this compound?

- FT-IR : Identify O-H stretching (~3200 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) to confirm phenolic structure .

- NMR : ¹H-NMR shows characteristic deshielded aromatic protons (δ 6.5–7.5 ppm), while ¹³C-NMR reveals substituent-induced shifts in ring carbons .

- X-ray crystallography : Resolve spatial arrangement of the pentyl chain and hydrogen-bonding networks in the solid state .

Methodological Guidance

Q. How can researchers design experiments to assess the environmental persistence of this compound?

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via HPLC .

- Biodegradation assays : Use OECD 301F tests with activated sludge to measure biological oxygen demand over 28 days .

Q. What strategies mitigate side reactions during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.